Fatty acids, C14-18, C12-18-alkyl esters
Description
Definition and Structural Classification
This compound belong to the broader category of fatty acid esters, which are chemical compounds formed through the combination of fatty acids with alcohols via esterification reactions. These specific esters are characterized by their constituent fatty acid component containing between 16 and 18 carbon atoms and their alcohol component featuring between 12 and 18 carbon atoms in the alkyl chain. The structural foundation of these compounds follows the general ester formation reaction where the carboxyl group of the fatty acid forms a covalent bond with the hydroxyl group of the alcohol, releasing water as a byproduct.
The structural classification of these compounds reveals significant complexity due to the variable nature of both the fatty acid and alcohol components. The fatty acid portion typically consists of saturated and unsaturated carboxylic acids, with the unsaturated variants containing one or more carbon-carbon double bonds. These double bonds can exist in either the cis or trans configuration, although naturally occurring fatty acids predominantly exhibit the cis arrangement. The alcohol component demonstrates similar structural diversity, ranging from linear saturated alcohols to branched and unsaturated variants.
Within the chemical structure, the ester linkage serves as the central functional group that defines the compound's reactivity and stability properties. This ester bond formation through Fischer-type esterification represents the primary synthetic pathway for these compounds, often employing acid or base catalysis to facilitate the reaction. The resulting molecular architecture exhibits amphiphilic properties, with the hydrophobic hydrocarbon chains providing lipophilic character while the ester functional group contributes to the compound's polar interactions.
The structural diversity extends to the specific carbon chain configurations present within this compound class. Research indicates that these esters encompass both saturated and unsaturated fatty acid components, with the unsaturated variants contributing to the overall fluidity and melting point characteristics of the mixture. The alcohol components similarly demonstrate structural variation, with isotridecyl and other branched alcohol structures contributing to the complex mixture composition.
| Component Type | Carbon Chain Length | Saturation Status | Structural Features |
|---|---|---|---|
| Fatty Acids | C16-C18 | Saturated and Unsaturated | Linear chains with variable double bonds |
| Alkyl Alcohols | C12-C18 | Mixed saturation | Linear and branched configurations |
| Ester Linkage | N/A | Stable covalent bond | Central functional group |
| Overall Structure | C28-C36 approximate | Mixed composition | Complex mixture properties |
Historical Context in Lipid Chemistry Research
The development of understanding regarding this compound emerged from broader advances in lipid chemistry research that began in the early twentieth century. The systematic study of fatty acid esters gained momentum as analytical techniques improved, allowing researchers to characterize the complex mixtures that comprise these compound classes. Early lipid classification systems recognized fatty acid esters as distinct chemical entities, but the comprehensive understanding of their structural diversity required decades of methodological advancement.
The historical trajectory of fatty acid ester research demonstrates the evolution from simple structural identification to complex mixture analysis. Initial investigations focused on the characterization of individual fatty acid and alcohol components, establishing the fundamental principles of ester formation and stability. These early studies laid the groundwork for understanding how varying chain lengths and saturation patterns influence the physical and chemical properties of the resulting ester compounds.
The establishment of comprehensive lipid classification systems marked a significant milestone in the historical development of fatty acid ester research. The LIPID MAPS initiative, which began in the early 2000s, represented a systematic effort to categorize and understand the full spectrum of lipid structures found in biological and synthetic systems. This classification system initially focused heavily on mammalian lipids but subsequently expanded to encompass lipid structures from diverse biological sources, including plants, bacteria, and fungi.
Research into fatty acid esters gained particular importance as industrial applications expanded throughout the twentieth century. The development of synthetic methods for producing specific ester mixtures, such as this compound, emerged from both academic research and industrial necessity. These compounds found applications in cosmetics, lubricants, and other industrial sectors, driving continued research into their synthesis, characterization, and properties.
The modern understanding of these compounds reflects the integration of multiple analytical techniques and theoretical frameworks developed over several decades. Mass spectrometry, nuclear magnetic resonance spectroscopy, and other advanced analytical methods have enabled researchers to characterize the complex mixture compositions that define this compound. This analytical capability has facilitated both fundamental research and industrial development, establishing these compounds as important components in various technological applications.
Contemporary research continues to build upon this historical foundation, with ongoing investigations into the environmental fate, biodegradability, and sustainable production methods for fatty acid ester compounds. The historical context demonstrates how fatty acid ester research has evolved from basic structural characterization to comprehensive understanding of mixture complexity and industrial utility.
Position Within Fatty Acyl Conjugate Taxonomy
This compound occupy a specific position within the comprehensive fatty acyl conjugate taxonomy established by modern lipid classification systems. According to the LIPID MAPS classification framework, these compounds belong to the fatty acyls category, which represents one of the eight major lipid categories recognized in contemporary lipid science. Within this broader category, fatty acid esters constitute a distinct class characterized by the presence of ester linkages between fatty acid and alcohol components.
The taxonomic position of these compounds reflects their structural relationship to other fatty acyl derivatives while highlighting their unique chemical features. The fatty acyls category encompasses diverse compound classes including fatty acids and conjugates, wax esters, fatty aldehydes, fatty alcohols, acyl carnitines, acyl coenzyme A derivatives, and various nitrogen-containing acyl derivatives. This compound specifically belong to the fatty acid ester subclass, distinguished from wax esters by their specific chain length combinations and mixture composition.
The classification system recognizes the structural diversity within fatty acid esters through multiple subclass designations. Short fatty esters, defined as compounds containing either short-chain acyl or short-chain alkyl residues with chain lengths up to four carbon atoms maximum, represent one subclass within the broader ester category. In contrast, this compound fall into the category of longer-chain fatty acid esters, characterized by their extended hydrocarbon chains and resulting physical properties.
The taxonomic framework further distinguishes these compounds based on their synthetic versus natural origins. While many fatty acid esters occur naturally in biological systems, this compound primarily represent synthetic mixtures designed for specific industrial applications. This synthetic origin influences their classification within commercial chemical databases and regulatory frameworks, where they are recognized as distinct chemical substances with specific identification numbers and regulatory considerations.
Within the broader context of lipid taxonomy, this compound demonstrate relationships to multiple other compound classes. Their fatty acid components relate them to the broader fatty acid and conjugates class, while their alcohol components connect them to fatty alcohol classifications. The ester linkage itself represents a fundamental chemical modification that distinguishes these compounds from their individual components while creating new molecular properties and biological activities.
The position of these compounds within fatty acyl conjugate taxonomy also reflects their functional relationships to other ester-containing lipids. Wax esters, which consist of fatty acid and fatty alcohol combinations similar to the compounds under discussion, represent closely related structures with different chain length specifications and natural versus synthetic origins. This taxonomic proximity highlights the chemical similarities while maintaining distinct classifications based on specific structural and compositional criteria.
| Taxonomic Level | Classification | Defining Characteristics |
|---|---|---|
| Major Category | Fatty Acyls | Carboxylic acid derivatives and related compounds |
| Main Class | Fatty Acid Esters | Ester linkages between acids and alcohols |
| Subclass | Long-chain Fatty Esters | Extended hydrocarbon chains (>C4) |
| Specific Type | C14-18, C12-18-Alkyl Esters | Defined chain length combinations |
| Chemical Identity | CAS 95912-87-1 | Specific mixture composition |
Properties
CAS No. |
125328-53-2 |
|---|---|
Molecular Formula |
C9 H14 N2 O2 |
Synonyms |
Fatty acids, C14-18, C12-18-alkyl esters |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Shorter-Chain Alkyl Esters (C1–C8)
- Examples : Methyl esters (FAMEs), ethyl esters (FAEEs), and isopropyl esters of C12–18 fatty acids.
- Properties: Lower viscosity and higher volatility compared to C12–18-alkyl esters. Methyl esters (e.g., methyl laurate, methyl oleate) are widely used as biodiesel components and pesticide additives due to their low melting points and solubility in non-polar solvents .
Ethoxylated Fatty Acid Esters
- Examples : Ethoxylated C16–18 fatty acid methyl esters with 11–20 ethylene oxide (EO) units.
- Properties: Ethoxylation increases hydrophilicity and interfacial activity, enabling use in detergents and emulsifiers. For instance, ethoxylated esters reduce crude oil/water interfacial tension to <1 mN/m, outperforming non-ethoxylated C14–18, C12–18-alkyl esters in cleaning applications .
- Synthesis : Produced via ethoxylation reactions, which introduce EO chains, altering solubility and biodegradability .
Sulfonated Fatty Acid Esters
- Examples : Sodium salts of α-sulfonated C12–18 fatty acid methyl esters (MES).
- Properties: Act as anionic surfactants with high foaming capacity and biodegradability. MES exhibits better cold-water solubility than non-sulfonated C14–18, C12–18-alkyl esters, making it ideal for laundry detergents .
- Limitations: Sulfonation reduces stability in acidic environments, limiting applications compared to non-ionic C14–18, C12–18-alkyl esters .
Branched-Chain Alkyl Esters
- Examples : 2-ethylhexyl esters of C14–18 and C18-unsaturated fatty acids (CAS 85186-76-1).
- Properties: Branching lowers melting points and enhances oxidative stability. For example, branched C14–18 2-ethylhexyl esters have a density of 0.867 g/cm³ and minimal water solubility (50 µg/L), making them superior in cosmetic formulations requiring non-greasy textures .
- Applications : Preferred over linear esters in high-performance lubricants and sunscreens .
Table 1: Key Properties of Fatty Acid Esters
Preparation Methods
Homogeneous Acid Catalysts
Homogeneous acid catalysts, such as sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄), are traditionally employed for esterification. These catalysts protonate the carbonyl group of fatty acids, enhancing nucleophilic attack by alcohols. For example, the esterification of oleic acid (C18:1) with 3,5,5-trimethylhexanol (C8–C9) using H₂SO₄ achieves >90% conversion under reflux conditions. However, homogeneous catalysts pose challenges in product separation, corrosion, and waste generation.
Heterogeneous Catalysts
Heterogeneous catalysts address these limitations by enabling recyclability and simplified purification. Silica-supported sulfonic acid catalysts (e.g., SiO₂-PSO₃H) demonstrate high efficiency in esterifying C14-18 fatty acids with C12-18 alcohols. For instance, SiO₂-PSO₃H/1 achieves 95% conversion of oleic acid with 2-ethylhexanol (C8) at 70–80°C, compared to 88% for SiO₂-PSO₃H/2 due to differences in porosity. Macroporous silica catalysts also reduce byproducts like unreacted fatty acids (<0.5 wt.%).
Table 1. Performance of Heterogeneous Catalysts in Fatty Acid Esterification
| Catalyst | Fatty Acid | Alcohol | Temperature (°C) | Conversion (%) | Byproducts (wt.%) |
|---|---|---|---|---|---|
| SiO₂-PSO₃H/1 | Oleic | 2-Ethylhexanol | 70–80 | 95 | <0.5 |
| SiO₂-PSO₃H/2 | Oleic | TMH* | 70–80 | 88 | 3–4 |
| SiO₂-PSO₃H/1 | Isostearic | 2-Ethylhexanol | 70–80 | 94–95.4 | 1.2–1.6 |
Enzymatic Esterification
Lipases (e.g., Candida antarctica Lipase B) catalyze esterification under mild conditions, avoiding side reactions. Immobilized enzymes enable solvent-free synthesis of C14-18 fatty acid esters with C12-18 alcohols. For example, Novozym 435 achieves >85% yield in synthesizing cetyl palmitate (C16:0-C16) at 50°C. However, enzyme costs and stability under industrial conditions remain bottlenecks.
Microbial Biosynthesis
Engineered yeast strains (e.g., Saccharomyces cerevisiae) produce alkyl esters via fatty acid ethyl ester (FAEE) synthases. By integrating heterologous wax ester synthase (WS/DGAT) genes, yeast can convert endogenous fatty acids and alcohols into C14-18 alkyl esters. For instance, Yarrowia lipolytica produces 1.2 g/L of C16-C18 ethyl esters under optimized fermentation.
Table 2. Microbial Production of Fatty Acid Alkyl Esters
| Organism | Substrate | Product | Titer (g/L) | Reference |
|---|---|---|---|---|
| S. cerevisiae | Glucose | C14-C18 ethyl esters | 0.8 | |
| Y. lipolytica | Oleic acid | C16-C18 ethyl esters | 1.2 |
Industrial-Scale Processes
Industrial methods prioritize cost-effectiveness and scalability. A patented process for alkyl phosphate esters employs C12-18 alcohols and phosphorus pentoxide (P₂O₅) at 40–100°C, achieving 90–95% conversion. While this method targets phosphates, analogous protocols apply to fatty acid esters by substituting P₂O₅ with fatty acids. Neutralization with alkali solutions (5–15% KOH/NaOH) containing carboxymethyl cellulose (2–15‰) enhances emulsion stability.
Challenges and Innovations
-
Catalyst Deactivation : Sulfonic acid catalysts lose activity due to pore blockage by fatty acids. Regeneration via calcination at 400°C restores 90% efficiency.
-
Byproduct Management : Unreacted alcohols and dimerization byproducts require distillation or adsorption.
-
Green Chemistry : Ionic liquids and deep eutectic solvents are emerging as recyclable reaction media.
Q & A
Q. What analytical techniques are optimal for characterizing structural and compositional properties of these esters?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is critical for quantifying chain-length distributions and unsaturated analogs. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) identifies functional groups and branching patterns. Near-infrared (NIR) spectroscopy can rapidly assess ester content in complex matrices (e.g., oils), as validated in calibration models for fatty acid alkyl esters (FAAEs) .
Q. How do alkyl chain length and unsaturation impact surfactant properties in detergent formulations?
- Methodological Answer : Longer alkyl chains (C16-18) enhance hydrophobic interactions, improving soil removal but reducing solubility. Unsaturated esters (e.g., C16-18-unsatd.) lower melting points and improve cold-water performance. Comparative studies using sulfonated methyl esters (MES) show C12-18 derivatives balance foam stability and biodegradability, validated via dynamic surface tension measurements .
Advanced Research Questions
Q. How can chemoenzymatic epoxidation be optimized to modify unsaturated C14-18/C12-18-alkyl esters for polymer applications?
- Methodological Answer : Epoxidation efficiency depends on enzyme type (e.g., Candida antarctica lipase), hydrogen peroxide concentration, and solvent polarity. A 2015 review highlights optimal conditions: 40–60°C, 6–8 h reaction time, and tert-butanol as a solvent to minimize side reactions. Post-reaction, epoxy content is quantified via iodometric titration or FTIR .
Q. What experimental approaches resolve contradictions in ruminal biohydrogenation pathways of C14-18 esters observed in ruminant studies?
- Methodological Answer : Discrepancies in trans-isomer formation (e.g., t10- vs. t11-18:1) require in vitro batch cultures with isotopic tracers (¹³C-labeled esters) to track metabolic flux. Recent studies correlate abomasal digesta profiles with dietary ester composition, revealing microbial taxa (e.g., Butyrivibrio) that preferentially hydrogenate specific isomers .
Q. How do thermal and oxidative stability profiles vary among C14-18-alkyl esters under industrial processing conditions?
- Methodological Answer : Accelerated stability testing (e.g., Rancimat method) shows saturated esters (C16-18) resist oxidation better than unsaturated analogs. Adding antioxidants (e.g., BHT) at 0.01–0.1% w/w extends induction periods. Differential scanning calorimetry (DSC) reveals decomposition thresholds: C14-18-alkyl esters degrade at 220–250°C under nitrogen .
Data Analysis and Interpretation
Q. How should researchers interpret conflicting correlation coefficients between fatty acid esters and biological matrices (e.g., subcutaneous fat)?
- Methodological Answer : Variability in r² values (e.g., 0.35–0.60 for c12-18:1 in ruminant fat) may stem from dietary interactions or microbial diversity. Multivariate regression models controlling for confounding factors (e.g., animal age, feed composition) are essential. Meta-analyses of datasets across studies can identify consensus biomarkers .
Tables for Key Parameters
| Epoxidation Optimization Parameters | Range |
|---|---|
| Temperature | 40–60°C |
| Reaction Time | 6–8 hours |
| H₂O₂ Concentration | 30–50% (v/v) |
| Enzyme Loading (lipase) | 5–10% (w/w) |
| Stability Metrics for C16-18-Alkyl Esters | Threshold |
|---|---|
| Oxidative Induction Period (Rancimat, 110°C) | 15–25 hours |
| Thermal Decomposition (DSC, onset) | 220–250°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
